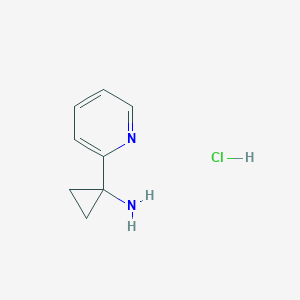

1-(Pyridin-2-yl)cyclopropanamine hydrochloride

Description

Crystallographic Analysis of Pyridine-Cyclopropane Hybrid Systems

The crystallographic investigation of 1-(Pyridin-2-yl)cyclopropanamine hydrochloride reveals distinctive structural features characteristic of pyridine-cyclopropane hybrid systems. The molecular formula C8H11ClN2 with a molecular weight of 170.64 grams per mole demonstrates the incorporation of the chloride counterion into the crystal lattice. The International Union of Pure and Applied Chemistry name 1-(2-pyridinyl)cyclopropanamine hydrochloride reflects the systematic nomenclature for this compound, where the cyclopropane ring bears both an amino group and a 2-pyridinyl substituent at the same carbon center.

The three-dimensional molecular architecture exhibits significant conformational constraints imposed by the cyclopropane ring geometry. Studies of related pyridine-containing cyclopropane derivatives have demonstrated that the dihedral angles between aromatic and aliphatic ring systems play crucial roles in determining overall molecular conformation. In analogous benzamide structures containing both pyridine and cyclopropane moieties, the dihedral angles between benzene and pyridine rings range from 53.3 degrees to 72.9 degrees, while cyclopropane rings maintain dihedral angles of approximately 57.7 to 58.7 degrees with respect to aromatic systems. These geometric parameters suggest that this compound likely adopts similar conformational preferences.

The crystalline solid exhibits characteristic properties of amine hydrochloride salts, including ambient temperature storage stability and high purity levels reaching 95 percent. The physical form appears as a solid crystalline material, indicating well-organized crystal packing arrangements that contribute to the compound's stability and handling properties. The formation of hydrogen bonding networks between protonated amino groups and chloride counterions creates extended supramolecular structures that influence both physical properties and spectroscopic behavior.

Advanced crystallographic analysis techniques have revealed that pyridine-cyclopropane hybrid systems frequently display unique packing motifs due to the combination of aromatic stacking interactions, hydrogen bonding capabilities, and geometric constraints imposed by the strained three-membered ring. The nitrogen atoms in both the pyridine ring and the protonated amino group serve as hydrogen bond acceptors and donors respectively, creating multiple opportunities for intermolecular interactions that stabilize the crystal structure.

Properties

IUPAC Name |

1-pyridin-2-ylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c9-8(4-5-8)7-3-1-2-6-10-7;/h1-3,6H,4-5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFVLTGRTLCTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695829 | |

| Record name | 1-(Pyridin-2-yl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437985-36-9 | |

| Record name | 1-(Pyridin-2-yl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-2-yl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(Pyridin-2-yl)cyclopropanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 437985-36-9

- Molecular Formula : CHClN

- Molecular Weight : 170.64 g/mol

- Appearance : Off-white to light yellow solid

- Purity : 99.46% (HPLC) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of cancer and parasitic diseases. Its structural features allow it to engage with specific receptors and enzymes, influencing cellular signaling pathways.

Key Pathways Affected:

- PI3K-Akt-mTOR Pathway : This pathway is crucial in cancer cell proliferation and survival. Compounds similar to 1-(Pyridin-2-yl)cyclopropanamine have shown inhibitory effects on this signaling cascade, leading to reduced tumor growth .

Biological Activity Data

| Compound | Target | Activity (EC) | Reference |

|---|---|---|---|

| This compound | PfATP4 (malaria) | 0.038 μM | |

| Similar compounds | PI3K (cancer) | Submicromolar |

Case Studies

- Antiparasitic Activity : A study demonstrated that analogs of 1-(Pyridin-2-yl)cyclopropanamine exhibited potent activity against Plasmodium falciparum, the malaria-causing parasite. The incorporation of a pyridine moiety was found to enhance both potency and aqueous solubility while maintaining metabolic stability .

- Anticancer Properties : Research on related compounds indicated that they could inhibit the PI3K-Akt-mTOR pathway, leading to significant cytotoxic effects in cancer cell lines such as MCF7 and MDA-MB-231. The mechanism involved the induction of reactive oxygen species (ROS), which contributed to cell death .

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of pyridine-containing compounds. The balance between lipophilicity and polarity is crucial for maximizing both efficacy and safety profiles. Structural modifications have been shown to enhance metabolic stability while retaining or improving biological activity .

Comparison with Similar Compounds

Pyridine-Regioisomers

The position of the pyridine substituent significantly influences physicochemical properties and biological interactions:

Key Findings :

- Salt Forms: Dihydrochloride derivatives (e.g., pyridin-3-yl analog) exhibit higher molecular weights and may have enhanced aqueous solubility compared to the monohydrochloride target compound .

Halogenated Derivatives

Halogen substituents modulate lipophilicity and metabolic stability:

Key Findings :

Trifluoromethyl and Difluorophenyl Derivatives

Electron-withdrawing groups like CF₃ influence electronic and steric properties:

Preparation Methods

Cyclopropanation of Pyridin-2-yl Substituted Precursors

A common approach to synthesize the cyclopropane ring involves the cyclopropanation of alkenes or haloalkyl precursors bearing the pyridin-2-yl group. For example, the reaction of 2-vinylpyridine derivatives with carbenoid reagents or diazo compounds under catalytic conditions can yield the cyclopropyl ring.

Reagents and Catalysts: Transition metal catalysts such as copper(I) iodide or palladium complexes are often employed to facilitate cyclopropanation. For instance, copper(I) iodide in combination with palladium catalysts has been used effectively in related heteroaryl cyclopropane syntheses.

Reaction Conditions: Typically, reactions are conducted under inert atmosphere (nitrogen purging) at moderate temperatures (e.g., 70–100 °C) for a few hours to ensure complete conversion.

Amination of Cyclopropyl Intermediates

The introduction of the amino group onto the cyclopropane ring can be achieved through several routes:

Curtius or Hofmann Rearrangement: Conversion of cyclopropanecarboxylic acid derivatives to amines via rearrangement reactions is a classical method. This involves preparing the corresponding acid or amide and then applying rearrangement conditions to yield the amine.

Reduction of Nitro or Azido Precursors: Cyclopropyl derivatives bearing nitro or azido groups can be reduced under catalytic hydrogenation or chemical reduction to obtain the amine.

Direct Amination: Nucleophilic substitution on halogenated cyclopropane intermediates with ammonia or amine sources.

Formation of Hydrochloride Salt

The free amine is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or ethyl acetate, to improve stability, crystallinity, and handling.

Detailed Synthetic Route Example

Based on a related patent (EP2644590A1) describing the synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives, a similar strategy can be adapted for 1-(Pyridin-2-yl)cyclopropanamine hydrochloride:

| Step | Reaction | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Friedel-Crafts acylation | 2-chloropyridine + chloroacetyl chloride, AlCl3 catalyst | 2-chloro-1-(pyridin-2-yl)ethanone |

| 2 | Reduction of keto group | Chiral oxazaborolidine catalyst + borane dimethylsulfide complex | 2-chloro-1-(pyridin-2-yl)ethanol |

| 3 | Cyclopropanation | Reaction with triethylphosphonoacetate + sodium hydride in toluene | (1R,2R)-1-(pyridin-2-yl)cyclopropyl carboxylate ester |

| 4 | Conversion to amide | Reaction with methyl formate or ammonia | Cyclopropanecarboxamide derivative |

| 5 | Curtius rearrangement or reduction | Use of diphenylphosphoryl azide or catalytic hydrogenation | 1-(Pyridin-2-yl)cyclopropanamine |

| 6 | Salt formation | Treatment with HCl in ethanol | This compound |

This sequence allows for stereocontrol and high purity of the final amine hydrochloride salt.

Analytical and Purification Methods

Chromatography: Preparative reverse-phase HPLC on C18 columns using buffered water/acetonitrile gradients is used to purify intermediates and final products.

Characterization: LCMS and NMR spectroscopy confirm the structure and purity of the compounds.

Yields: Reported yields for similar cyclopropane intermediates range from 70% to 85%, depending on conditions and scale.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 2-chloropyridine or 2-vinylpyridine derivatives |

| Cyclopropanation catalyst | Copper(I) iodide, palladium complexes |

| Reaction atmosphere | Nitrogen purging |

| Temperature range | 70–100 °C |

| Amination method | Curtius rearrangement, reduction, or nucleophilic substitution |

| Salt formation | HCl in ethanol or ethyl acetate |

| Purification | Reverse-phase HPLC, crystallization |

| Typical yields | 70–85% per step |

Research Findings and Notes

The use of chiral catalysts in reduction steps allows for enantioselective synthesis of cyclopropyl amines.

Avoidance of hazardous reagents such as diazomethane and diphenylphosphoryl azide is a focus for safer industrial processes.

The synthetic route can be optimized for scale-up by selecting milder reagents and minimizing purification steps.

The hydrochloride salt form enhances compound stability and facilitates handling in pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Pyridin-2-yl)cyclopropanamine hydrochloride, and how do reaction conditions influence yield?

- Methodology : A two-step approach is typical: (1) cyclopropanation of pyridine derivatives via [2+1] cycloaddition using diazo compounds, followed by (2) amination and subsequent HCl salt formation. Critical parameters include temperature control (0–5°C for cyclopropanation to minimize side reactions) and stoichiometric ratios (e.g., 1.2:1 amine-to-acid chloride for efficient salt formation). Catalysts like palladium or copper may enhance regioselectivity in pyridine functionalization .

- Data Considerations : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and confirm final product purity by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How should researchers handle solubility and stability challenges during in vitro assays?

- Methodology : Prepare stock solutions in deionized water (due to hydrochloride salt solubility) and store aliquots at -20°C to prevent hydrolysis. For biological assays, verify stability via UV-Vis spectroscopy (λmax ~260 nm for pyridine moiety) over 24 hours at 37°C. Use buffered solutions (pH 7.4) to mimic physiological conditions .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : -NMR in DO to confirm cyclopropane ring protons (δ 1.2–1.8 ppm) and pyridin-2-yl aromatic protons (δ 7.5–8.5 ppm).

- Mass Spectrometry : ESI-MS in positive mode to detect [M+H] and isotopic chlorine patterns.

- Elemental Analysis : Verify Cl content (theoretical ~20%) to confirm hydrochloride stoichiometry .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using X-ray structures of target proteins (e.g., kinases or GPCRs). Focus on optimizing the cyclopropane-pyridine scaffold for π-π stacking and hydrogen bonding. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (k/k) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology :

- Assay Standardization : Use internal controls (e.g., known kinase inhibitors) to normalize IC values.

- Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with activity .

- Structural Confirmation : Single-crystal X-ray diffraction to rule out polymorphic variations affecting bioactivity .

Q. How does the cyclopropane ring influence metabolic stability in vivo?

- Methodology : Conduct microsomal stability assays (human liver microsomes, NADPH regeneration system) with LC-MS quantification. Compare half-life (t) of the cyclopropane analog to non-cyclopropane derivatives. Use deuterium labeling (e.g., H at cyclopropane CH) to track metabolic hotspots .

Q. What are the key considerations for scaling up synthesis while maintaining enantiopurity?

- Methodology :

- Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., amylose-based) to separate enantiomers.

- Flow Chemistry : Optimize continuous-flow reactors for cyclopropanation to enhance reproducibility and reduce racemization .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in shared laboratory settings?

- Methodology : Use fume hoods for powder handling (risk of HCl vapor release). Wear nitrile gloves and PPE to avoid dermal exposure. Store in airtight containers with desiccants to prevent hygroscopic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.